molecular formula C7H10N2O2 B13529693 2-(1H-imidazol-2-yl)butanoic acid

2-(1H-imidazol-2-yl)butanoic acid

Cat. No.: B13529693
M. Wt: 154.17 g/mol
InChI Key: MCKHCWCYNKCKNU-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)butanoic acid is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-(1H-imidazol-2-yl)butanoic acid, typically involves the cyclization of amido-nitriles or the reaction of triazoles with nitriles under specific conditions. For instance, a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield disubstituted imidazoles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated imidazole derivatives .

Scientific Research Applications

2-(1H-imidazol-2-yl)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, its ability to form hydrogen bonds and π-π interactions contributes to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-imidazol-2-yl)butanoic acid include other imidazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other imidazole derivatives .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)butanoic acid

InChI

InChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-8-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

MCKHCWCYNKCKNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1)C(=O)O

Origin of Product

United States

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